molecular formula C11H8BrF3N2O B8341688 4-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

4-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

Cat. No. B8341688
M. Wt: 321.09 g/mol
InChI Key: RRRRZIRERARIIW-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

PBr3 (76 μL, 0.81 mmol) was added to a solution of alcohol 117 (0.210 g, 0.813 mmol) in ether (10 mL) at 0° C. The mixture was stirred at room temperature for 2 h, then cooled to 0° C., quenched with ice, and partitioned between Et2O and water. Column chromatography of the organic portion on silica gel (eluting with CH2Cl2) gave 4-(bromomethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (118) (0.212 g, 81%) as a white solid: mp 50-51° C.; 1H NMR (CDCl3) δ 7.94 (d, J=0.5 Hz, 1H), 7.74 (s, 1H), 7.69 (d, J=9.1 Hz, 2H), 7.31 (d, J=9.1 Hz, 2H), 4.50 (s, 2H). APCI MS m/z 321, 323 [M+H]+.
Name
Quantity
76 μL
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[F:5][C:6]([F:22])([F:21])[O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH:18]=[C:17]([CH2:19]O)[CH:16]=[N:15]2)=[CH:10][CH:9]=1>CCOCC>[Br:2][CH2:19][C:17]1[CH:16]=[N:15][N:14]([C:11]2[CH:12]=[CH:13][C:8]([O:7][C:6]([F:22])([F:21])[F:5])=[CH:9][CH:10]=2)[CH:18]=1

Inputs

Step One
Name
Quantity
76 μL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0.21 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N1N=CC(=C1)CO)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice
CUSTOM
Type
CUSTOM
Details
partitioned between Et2O and water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1C=NN(C1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.212 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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